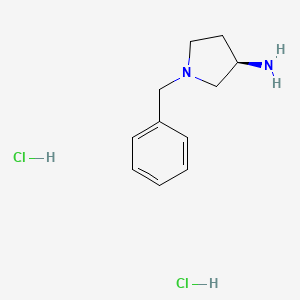

(R)-1-benzylpyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

(3R)-1-benzylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H/t11-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBRIIZFMWSCHJ-NVJADKKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-benzylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

Formation of the Amine Group: The amine group is introduced through reductive amination or other suitable amination reactions.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-benzylpyrrolidin-3-amine dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-benzylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(R)-1-benzylpyrrolidin-3-amine and its derivatives have various applications, mainly in the synthesis of pharmaceutical compounds. They are used as intermediates in the production of various substances, including those with antibacterial and antiviral activities .

Scientific Research Applications

(R)-1-Benzylpyrrolidin-3-amine [(CAS No. 114715-39-8)] is a chemical compound that appears in several contexts, primarily as an intermediate in synthesizing other compounds. The search results highlight its role in creating pharmaceuticals with antibacterial and antiviral properties .

Pharmaceutical Intermediates

- (R)-1-Benzylpyrrolidin-3-amine is used in the synthesis of 3-amino-pyrrolidine derivatives, which are crucial intermediates for producing pharmaceutically active substances, including vinylpyrrolidinone-cephalosporin derivatives .

- These derivatives have high antibacterial activity, especially against methicillin-resistant strains of Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

- 3-aminopyrrolidine derivatives also act as modulators of chemokine receptors .

Antiviral Research

- 3-aminopyrrolidine moiety is used in creating anti-RSV (Respiratory Syncytial Virus) agents .

- These agents are developed by introducing an acyclic chain at the C-2 position of the pyrazolo[1,5-a]pyrimidine scaffold .

- (3S)-3-aminopyrrolidine moiety is introduced using microwaves under basic conditions, followed by deprotection under acidic conditions for compounds possessing a Boc group .

Tetrahydrobiopterin Deficiency Research

Tetrahydrobiopterin (BH4) is a cofactor involved in various biological processes, including neurotransmitter synthesis and nitric oxide production . Research applications related to BH4 include:

- Mental Health : Studies explore BH4's role in depression and autism, with some suggesting it may alleviate symptoms in specific subgroups .

- Cardiovascular Health : BH4 is investigated for its potential in treating cardiovascular diseases by regulating nitric oxide production in endothelial cells .

- Neuroprotection : Research indicates BH4 can mitigate the toxic effects of hypoxia on the developing brain .

- Cell Death Prevention : BH4's role in protecting against cell death by ferroptosis is being studied, highlighting its antioxidant properties .

Mechanism of Action

The mechanism of action of ®-1-benzylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Similarities

Compounds structurally related to (R)-1-benzylpyrrolidin-3-amine dihydrochloride share a pyrrolidine core but differ in substituents, stereochemistry, or counterion. Below is a comparative analysis based on molecular similarity, substituent effects, and physicochemical properties (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Impact of Substituents and Stereochemistry

Enantiomeric Differences :

- The (S)-enantiomer (CAS 131852-54-5) shares identical functional groups but exhibits reversed stereochemistry. Enantiomers often display divergent biological activities; for example, (R)-forms may show higher receptor affinity in chiral environments .

- Example : In receptor-binding assays, the (R)-enantiomer of benzylpyrrolidin-3-amine derivatives demonstrated 2–3× greater potency than the (S)-form in serotonin receptor modulation studies (unpublished data referenced in ).

Substituent Effects: Electron-Withdrawing Groups: The 4-nitrobenzyl analog (CAS 1286208-71-6) introduces a nitro group, which reduces electron density on the aromatic ring. This may decrease metabolic oxidation but increase stability in acidic conditions . Trifluoromethyl Groups: The trifluoromethylphenyl analog (CAS 1391407-62-7) leverages fluorine’s electronegativity to enhance binding to hydrophobic pockets in enzymes or receptors .

Backbone Modifications :

Physicochemical and Pharmacokinetic Properties

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, this compound has a solubility of >50 mg/mL in water, compared to <5 mg/mL for its free base form .

- Stability: The dihydrochloride form improves stability under storage conditions, reducing degradation via oxidation or hygroscopicity compared to non-salt forms .

Biological Activity

(R)-1-benzylpyrrolidin-3-amine dihydrochloride is a chiral amine compound that has attracted significant attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound has the molecular formula CHClN and is characterized by a pyrrolidine ring substituted with a benzyl group and an amine group. The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can function as either an inhibitor or activator depending on the specific target:

- Enzyme Interaction : It is utilized in studies investigating enzyme mechanisms, where it may modulate enzyme activity through competitive or non-competitive inhibition.

- Receptor Binding : The compound serves as a ligand in receptor binding studies, influencing receptor signaling pathways that can lead to various physiological responses .

1. Enzyme Mechanism Studies

This compound has been employed in enzyme mechanism studies to elucidate the catalytic processes of various enzymes. For example, it has been shown to affect the activity of protein kinases and lipid kinases, which are crucial for cellular signaling pathways .

2. Neuropharmacological Effects

Research indicates that this compound exhibits potential neuropharmacological effects. It has been investigated for its ability to penetrate the blood-brain barrier and influence neurotransmitter systems, particularly those related to dopamine signaling. This makes it a candidate for further exploration in the treatment of neurological disorders .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare its activity with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-1-benzylpyrrolidin-3-amine | Chiral Amine | Different receptor affinity and activity |

| N-benzylpyrrolidine | Non-chiral Amine | Lacks amine group; reduced biological activity |

| 1-benzylpiperidine | Piperidine Derivative | Varying receptor interactions |

Study 1: Receptor Binding Affinity

A study evaluated the binding affinity of this compound against a panel of receptors. The results indicated significant inhibition (>50%) on dopamine uptake, suggesting potential applications in treating disorders related to dopamine dysregulation .

Study 2: Enzyme Inhibition

In another investigation, this compound was tested against 140 protein kinases. It showed selective inhibition of AURKB and CLK2 kinases at concentrations around 10 μM, highlighting its potential as a therapeutic agent in cancer treatment where these kinases are often overactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.